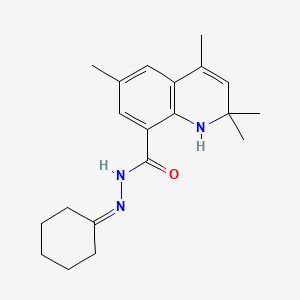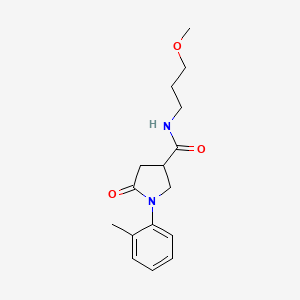
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, often referred to as “Compound X” , is a complex organic molecule. Let’s break down its structure:
- The core consists of a pyrrolone ring (2H-pyrrol-2-one) with substituents.
- The benzodioxole (1,3-benzodioxol-5-ylmethyl) and benzodioxin (2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl) moieties contribute to its unique properties.
- The trimethoxyphenyl group enhances solubility and influences its biological activity.
Preparation Methods
Synthesis Routes:
Multi-step Synthesis: Several synthetic routes exist, involving condensation reactions, cyclizations, and functional group manipulations.
Pictet-Spengler Reaction: A key step involves the condensation of an indole or tryptophan derivative with an aldehyde, followed by cyclization.
Industrial Production: While not widely produced industrially, research labs synthesize it for investigations.
Chemical Reactions Analysis
Oxidation: Compound X can undergo oxidative transformations, yielding various derivatives.
Reduction: Reduction of the carbonyl group or other functional groups modifies its properties.
Substitution: Nucleophilic substitutions occur at the benzodioxole and benzodioxin rings.
Common Reagents: Alkali metals, reducing agents, Lewis acids, and nucleophiles.
Major Products: Diverse derivatives with altered bioactivity.
Scientific Research Applications
Medicine: Investigated for potential anti-inflammatory, anticancer, and antiviral properties.
Chemistry: Used as a building block in total synthesis of natural products.
Biology: Interacts with cellular receptors, affecting signaling pathways.
Industry: Limited applications due to complexity.
Mechanism of Action
Targets: Interacts with G protein-coupled receptors (GPCRs) or enzymes.
Pathways: Modulates intracellular signaling cascades, impacting cell function.
Comparison with Similar Compounds
Unique Features: Compound X’s hybrid structure sets it apart.
Similar Compounds: Related molecules include derivatives of benzodioxoles, benzodioxins, and pyrrolones.
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Properties
Molecular Formula |
C30H27NO10 |
|---|---|
Molecular Weight |
561.5 g/mol |
IUPAC Name |
(4E)-1-(1,3-benzodioxol-5-ylmethyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H27NO10/c1-35-23-12-18(13-24(36-2)29(23)37-3)26-25(27(32)17-5-7-19-22(11-17)39-9-8-38-19)28(33)30(34)31(26)14-16-4-6-20-21(10-16)41-15-40-20/h4-7,10-13,26,32H,8-9,14-15H2,1-3H3/b27-25+ |
InChI Key |
LINRMCMSFBFQKD-IMVLJIQESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CC5=CC6=C(C=C5)OCO6 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetramethyl 7',7'-dimethyl-4',5'-dioxo-4',5'-dihydro-7'H-spiro[1,3-dithiole-2,11'-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9',10'-tetracarboxylate](/img/structure/B11039374.png)
![N-[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]-N-phenylpyridine-2-carboxamide](/img/structure/B11039378.png)
![1-(2,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methylphenyl)amino]methylidene}urea](/img/structure/B11039383.png)

![6-propyl-2-[4-(2-pyrimidinyl)piperazino]-4(3H)-pyrimidinone](/img/structure/B11039388.png)
![1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one](/img/structure/B11039390.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one](/img/structure/B11039391.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3,5-dimethoxybenzamide](/img/structure/B11039396.png)
![N-[3-(1-Azepanyl)propyl]acrylamide](/img/structure/B11039414.png)
![3-(4-bromophenyl)-5-(2,3-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11039417.png)
![1-[(4-Fluorophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B11039421.png)


![2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11039439.png)
